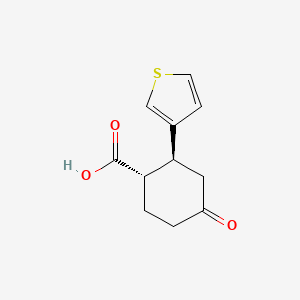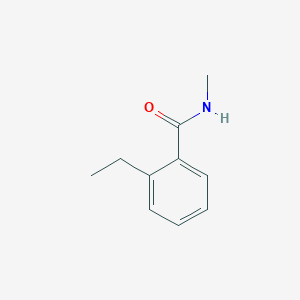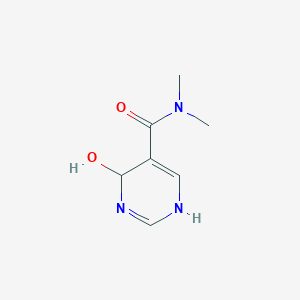
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a thiophene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the thiophene group: This step involves the functionalization of the cyclohexane ring with a thiophene group, which can be done through a Friedel-Crafts acylation reaction.
Oxidation and carboxylation: The final steps involve the oxidation of the cyclohexane ring to introduce the oxo group and the carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The thiophene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include halogenated derivatives of the original compound.
Scientific Research Applications
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The oxo group and the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-4-Oxo-1-N,2-N-bis(thiophen-3-yl)cyclopentane-1,2-dicarboxamide: This compound has a similar structure but includes additional thiophene groups and amide functionalities.
(1S,2S)-2-[(4-methyl-3H-thiophen-3-yl)carbamoyl]cyclopropanecarboxylic acid: This compound features a cyclopropane ring and a carbamoyl group.
Uniqueness
(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H12O3S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(1S,2S)-4-oxo-2-thiophen-3-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h3-4,6,9-10H,1-2,5H2,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
WLUZXUJJELURSV-VHSXEESVSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]([C@H]1C(=O)O)C2=CSC=C2 |
Canonical SMILES |
C1CC(=O)CC(C1C(=O)O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)




![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)

![tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate](/img/structure/B13113218.png)






